Tridecane-2,6-dione
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Overview
Description
Tridecane-2,6-dione is an organic compound with the molecular formula C13H24O2 It is a diketone, meaning it contains two ketone functional groups located at the second and sixth carbon atoms of the tridecane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Tridecane-2,6-dione can be synthesized through several methods. One common approach involves the oxidation of tridecane using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. Another method involves the use of the Michael addition reaction, where a nucleophile adds to an α,β-unsaturated carbonyl compound, followed by intramolecular nucleophilic substitution to form the diketone structure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Tridecane-2,6-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the diketone into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.
Substitution: Various nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Functionalized tridecane derivatives.
Scientific Research Applications
Tridecane-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules
Mechanism of Action
The mechanism of action of tridecane-2,6-dione involves its interaction with various molecular targets. The diketone structure allows it to participate in redox reactions, where it can act as an electron donor or acceptor. This property is crucial in its biological activities, where it can disrupt cellular processes by interfering with enzyme functions and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Tridecane-2,4-dione: Another diketone with ketone groups at the second and fourth carbon atoms.
Piperidine-2,6-dione: A heterocyclic compound with a similar diketone structure but within a six-membered ring.
Uniqueness
Tridecane-2,6-dione is unique due to its linear structure and the specific positioning of its ketone groups. This configuration imparts distinct chemical reactivity and physical properties compared to other diketones, making it valuable in specific synthetic and industrial applications .
Properties
CAS No. |
71898-20-9 |
---|---|
Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
tridecane-2,6-dione |
InChI |
InChI=1S/C13H24O2/c1-3-4-5-6-7-10-13(15)11-8-9-12(2)14/h3-11H2,1-2H3 |
InChI Key |
OFPGVQBKVCOPPE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)CCCC(=O)C |
Origin of Product |
United States |
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